4-Chloro-6-fluoroindoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClFN |
|---|---|
Molecular Weight |
171.60 g/mol |
IUPAC Name |
4-chloro-6-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h3-4,11H,1-2H2 |
InChI Key |
DGJOBSHFWPEVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 6 Fluoroindoline
Precursor Synthesis and Halogenation Strategies
The synthesis of 4-chloro-6-fluoroindoline heavily relies on the availability of suitably halogenated precursors. These precursors are typically aniline (B41778) or indole (B1671886) derivatives that already possess the required chloro and fluoro substituents, or are amenable to selective halogenation.
Synthesis of Halogenated Aniline Precursors
A common starting point for the synthesis of this compound is a halogenated aniline. For instance, 3-chloro-5-fluoroaniline (B1302006) or 4-chloro-2-fluoroaniline (B1294793) can serve as key building blocks. The synthesis of these anilines often begins with commercially available fluorinated or chlorinated nitrobenzenes or anilines, followed by standard aromatic substitution reactions.
One synthetic route might involve the nitration of a dihalogenated benzene (B151609), followed by reduction of the nitro group to an amine. For example, the nitration of 1-chloro-3-fluorobenzene (B165101) would need to be regioselectively controlled to produce the desired isomer, which can then be reduced to the corresponding aniline.
Another approach involves the direct halogenation of a fluoroaniline. For example, the chlorination of 3-fluoroaniline (B1664137) would need to be performed under conditions that favor the formation of 4-chloro-3-fluoroaniline. The regioselectivity of such electrophilic aromatic substitution reactions is governed by the directing effects of the existing amino and fluoro groups.
A documented synthesis of ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, a related compound, started from 4-chloro-2-fluoroaniline. electronicsandbooks.com This highlights the importance of appropriately substituted anilines as precursors. Similarly, the synthesis of 6-chloro-5-fluoroindole (B46869) has been achieved from 3-chloro-4-fluoroaniline (B193440). google.com These examples underscore the strategic use of pre-halogenated anilines in constructing complex indole and indoline (B122111) systems.
Regioselective Halogenation Approaches on Indoline Cores
Alternatively, the halogen substituents can be introduced at a later stage of the synthesis, directly onto an existing indoline or indole core. This requires methods for regioselective halogenation.
Palladium-catalyzed C-H halogenation has emerged as a powerful tool for the selective functionalization of indoline scaffolds. acs.orgacs.org This method often employs a directing group to guide the halogenating agent to a specific position on the aromatic ring. For instance, a removable directing group on the indoline nitrogen can direct chlorination to the C7 position. acs.orgacs.org While this specific example targets C7, similar principles could be adapted to achieve chlorination at the C4 position of a 6-fluoroindoline.
Enzymatic halogenation offers another avenue for regioselective functionalization. nih.gov Halogenase enzymes can exhibit high selectivity for specific positions on an aromatic ring, providing an environmentally benign alternative to traditional chemical methods. nih.gov For example, the halogenase RebH has been used for the chlorination of indole derivatives. nih.gov
Direct halogenation of indole derivatives using reagents like N-chlorosuccinimide (NCS) can also be employed. google.com The regioselectivity of this reaction is influenced by the substituents already present on the indole ring and the reaction conditions. For N-protected indole-3-carbaldehydes, chlorination with NCS has been shown to occur at the 4-position. google.com
Indoline Ring Formation Techniques
The construction of the indoline ring is a critical step in the synthesis of this compound. Various cyclization and reduction strategies can be employed.
Cyclization Reactions for Indoline Nucleus Construction
Several cyclization reactions are available for constructing the indoline nucleus from acyclic precursors.
The Fischer indole synthesis is a classic method that can be adapted for indoline synthesis. electronicsandbooks.comrjptonline.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in To synthesize a 4-chloro-6-fluoroindole derivative, one would start with the phenylhydrazone derived from 3-chloro-5-fluorophenylhydrazine. Subsequent reduction of the resulting indole would yield the indoline. A simplified procedure for synthesizing ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate involves the Fischer indole cyclization of ethyl pyruvate (B1213749) 4-chloro-3-fluorophenylhydrazone. electronicsandbooks.com
Heck cyclization provides another powerful route to indolines. nih.govsci-hub.se Intramolecular Heck reactions of N-allyl or N-vinyl anilines can efficiently form the five-membered ring of the indoline system. For instance, an aza-Heck cyclization using N-hydroxy anilines as electrophiles has been developed for the preparation of indoline scaffolds. nih.gov Palladium-catalyzed intramolecular reductive Heck reactions have also been used to synthesize chiral indolines from C2-substituted indoles. sci-hub.se
Other transition-metal-catalyzed cyclizations, such as those involving copper or gold, have also been developed for indoline synthesis. sci-hub.se For example, a copper-catalyzed sequential multicomponent reaction followed by C-N coupling has been used for the one-pot synthesis of substituted indolines. researchgate.net
Reduction-Based Indoline Synthesis from Indole Derivatives
A common and straightforward method for preparing indolines is the reduction of the corresponding indole derivative. organic-chemistry.orggoogle.com If 4-chloro-6-fluoroindole is available, its reduction will yield the desired this compound.
Various reducing agents can be employed for this transformation.
Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or rhodium is a widely used method. organic-chemistry.org
Chemical reduction with reagents like sodium cyanoborohydride (NaBH₃CN) in acetic acid is an effective method for reducing indoles to indolines. google.comtandfonline.com A study demonstrated the convenient synthesis of indolines from indoles using NaBH₃CN in carboxylic acids. tandfonline.com
Reduction with a borane complex reagent in the presence of trifluoroacetic acid provides another means to obtain indolines from indoles. google.com
An efficient method for the chemical reduction of indole to indoline uses zinc dust and 85% phosphoric acid. researchgate.net
The choice of reducing agent can be critical to avoid unwanted side reactions, especially when other functional groups are present in the molecule.
Novel Synthetic Pathways for Substituted Indoline Frameworks
Research continues to uncover new and innovative methods for the synthesis of substituted indolines.
One novel strategy involves the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes. acs.org This approach allows for the modular synthesis of highly substituted indolines. The requisite enyne cycloaddition substrates can be readily assembled via transition-metal-mediated coupling reactions. acs.org
Another innovative approach is the use of a polymer-bound selenenyl bromide resin to cycload o-allyl and o-prenyl anilines, affording solid-supported indoline scaffolds. nih.gov These scaffolds can then be further functionalized.
Interrupted intramolecular hydroaminomethylation of N-protected-2-vinyl anilines has also been reported as a novel access to 3-substituted indoles and indoline-2-ols. mdpi.com This method demonstrates the ongoing development of atom-economical and efficient synthetic routes to indoline derivatives.
Functional Group Interconversions and Derivatization at C-4 and C-6 Positions
The strategic placement of chloro and fluoro groups on the indoline scaffold is crucial for its intended applications. This often involves the manipulation of functional groups on a pre-existing benzene or indoline ring system.
Strategies for Chlorination and Fluorination at Specific Positions
The introduction of chlorine and fluorine at specific positions on an aromatic ring is typically governed by the directing effects of existing substituents and the choice of halogenating agent.
Electrophilic Aromatic Substitution (EAS): This is a fundamental reaction type for introducing halogens onto an aromatic ring. masterorganicchemistry.compressbooks.pub The reactivity and regioselectivity of the substitution are heavily influenced by the groups already present on the ring. masterorganicchemistry.com For instance, starting with a substituted aniline, the amino group is a strong activating, ortho-, para-director. To achieve specific substitution patterns, protecting the amine, for example as an amide, can temper its reactivity and influence the position of halogenation. makingmolecules.com
Chlorination: Direct chlorination of an appropriately substituted aniline or indole derivative can be achieved using various reagents. Sulfuryl chloride (SO₂Cl₂) is a versatile reagent that can selectively chlorinate indoles at the 3-position, or lead to 3,3-dichloro-2-oxindoles depending on the reaction conditions. organic-chemistry.org For specific placement at the C-4 or C-6 position, the synthesis would likely start from a pre-functionalized aniline, such as 3-chloro-4-fluoroaniline. rjptonline.orggoogle.com
Fluorination: Direct fluorination of aromatic compounds can be challenging due to the high reactivity of elemental fluorine. More commonly, electrophilic fluorinating agents like Selectfluor™ are employed. An alternative and often more controlled approach is the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, itself derived from an amino group. wikipedia.orgpku.edu.cn Another method involves nucleophilic aromatic substitution on a suitably activated nitroaromatic precursor, for example, converting a chloronitrobenzene to a fluoronitrobenzene using a fluoride (B91410) salt like potassium fluoride. diva-portal.org
Sandmeyer Reaction: This reaction provides a reliable method for introducing a chlorine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then treated with a copper(I) chloride catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This is particularly useful for introducing chlorine at positions that are not easily accessible through direct electrophilic substitution.
A plausible synthetic route could start from a commercially available, appropriately substituted aniline, such as 4-fluoro-3-chloroaniline. google.com This precursor already contains the desired halogen substitution pattern on the benzene ring.
Manipulation of Existing Functional Groups for Structural Diversification
Once the this compound core is synthesized, further diversification can be achieved by manipulating the existing functional groups. While specific examples for this exact molecule are scarce, general principles of functional group interconversion on the indoline scaffold apply. ub.edumit.eduorganic-chemistry.org
N-Functionalization: The secondary amine of the indoline ring is a key site for modification. It can be acylated, alkylated, or arylated to introduce a wide range of substituents, potentially influencing the molecule's biological activity and physical properties.
Oxidation: The indoline ring can be oxidized to the corresponding indole. This dehydrogenation can be accomplished using various oxidizing agents. A notable example is a visible-light photoredox process using an iridium photosensitizer and a perester oxidant, which was developed for the synthesis of the drug Elbasvir. rsc.org
Substitution at C-2 and C-3: While the aromatic ring is substituted with chlorine and fluorine, the five-membered ring offers further sites for functionalization. For example, reactions can be designed to introduce substituents at the C-2 or C-3 positions, though this often requires starting from an indole precursor before the reduction to the indoline.
Reaction Mechanisms and Mechanistic Studies in this compound Synthesis
Indoline Formation via Cyclization: Many syntheses of indolines involve the cyclization of a substituted aniline derivative. For example, the Leimgruber-Batcho indole synthesis is a popular method that can be adapted for indoline production. researchgate.nettsijournals.com This involves the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization. A modified Leimgruber-Batcho reaction has been used to prepare 6-chloro-5-fluoroindole. researchgate.net Another approach involves the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes to construct the indoline ring system. nih.gov
Indoline Formation via Reduction of Indoles: A common method for preparing indolines is the catalytic hydrogenation of the corresponding indole. nih.gov This reaction typically involves the use of a heterogeneous catalyst, such as platinum on carbon (Pt/C), often in the presence of an acid to protonate the indole at the C-3 position, disrupting the aromaticity and facilitating reduction. nih.gov Homogeneous catalysts based on iridium, rhodium, and ruthenium have also been developed for the asymmetric hydrogenation of indoles to produce chiral indolines. chinesechemsoc.orgchinesechemsoc.org The mechanism of triarylborane-catalyzed hydrogenation of N-substituted indoles has been shown to involve a frustrated Lewis pair (FLP) mediated H₂ cleavage. nih.govacs.org
Mechanisms of Halogenation:
Electrophilic Aromatic Substitution (EAS): The mechanism involves the attack of the electron-rich aromatic ring on an electrophile (e.g., Cl⁺ or F⁺ source), forming a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pub A subsequent deprotonation step restores the aromaticity. pressbooks.pubmakingmolecules.com
Sandmeyer Reaction: This reaction is believed to proceed through a radical mechanism. wikipedia.org Copper(I) catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical with the loss of nitrogen gas. This radical then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst. wikipedia.org
Process Optimization and Scalability Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial production of a chemical compound like this compound requires careful process optimization and consideration of scalability factors.
Route Selection: The choice of synthetic route is critical. A scalable route should ideally involve a minimal number of steps, use readily available and cost-effective starting materials and reagents, and avoid hazardous reaction conditions and reagents where possible. diva-portal.org For instance, a route starting from 4-fluoro-3-chloroaniline might be preferable to one requiring multiple steps to install the halogen substituents. google.com
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing by-product formation. The use of flow chemistry can offer advantages for certain reactions, such as improved heat and mass transfer, enhanced safety for exothermic or hazardous reactions, and the potential for continuous production. rsc.org
Purification: Developing an efficient and scalable purification method is essential. This may involve crystallization, distillation, or chromatography. For large-scale production, crystallization is often the preferred method due to its cost-effectiveness.
Safety and Environmental Considerations: A thorough hazard analysis of the entire process is necessary to ensure safe operation on a large scale. researchgate.net The environmental impact of the synthesis should also be considered, with a focus on minimizing waste and using greener solvents and reagents where feasible. nih.gov
A patent for a novel preparation method of 6-chloro-5-fluoroindole, a related compound, highlights some of these considerations. The described process involves the reaction of 3-chloro-4-fluoroaniline with boron trichloride (B1173362) and chloromethyl cyanide, followed by reduction and cyclization, ultimately leading to the product via reduced pressure distillation. google.com
The following table summarizes some of the key synthetic reactions that could be involved in the production of this compound and their general scalability considerations.
| Reaction Type | Key Reagents/Catalysts | General Scalability Considerations |
| Electrophilic Chlorination | SO₂Cl₂, N-Chlorosuccinimide (NCS) | Generally scalable, but regioselectivity can be an issue. Requires careful control of stoichiometry and temperature. |
| Electrophilic Fluorination | Selectfluor™ | Can be expensive for large-scale production. Requires careful handling. |
| Sandmeyer Reaction | NaNO₂, HCl, CuCl | Scalable, but diazonium salts can be unstable and potentially explosive, requiring strict temperature control. |
| Balz-Schiemann Reaction | NaNO₂, HBF₄ | Scalable, but requires handling of potentially hazardous hydrofluoric acid or its derivatives. |
| Catalytic Hydrogenation | Pt/C, Pd/C, H₂ | Highly scalable and atom-economical. Requires specialized high-pressure reactor equipment. Catalyst poisoning can be an issue. nih.gov |
| Leimgruber-Batcho Indole Synthesis | Substituted o-nitrotoluene, reducing agent (e.g., Fe/acetic acid) | A robust and scalable method for indole synthesis, which can be adapted for indolines. researchgate.nettsijournals.com |
Advanced Spectroscopic and Structural Characterization of 4 Chloro 6 Fluoroindoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.
Elucidation of Proton (¹H) and Carbon (¹³C) Chemical Shifts
Proton (¹H) NMR spectroscopy of 4-Chloro-6-fluoroindoline provides critical information about the hydrogen atoms in the structure. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the methylene (B1212753) protons of the indoline (B122111) ring exhibit distinct signals. The protons at the C3 position appear as a triplet at approximately 2.90 ppm, while the protons at the C2 position are observed as a triplet around 3.52 ppm. The coupling between these adjacent methylene groups results in the observed triplet splitting pattern. The aromatic protons also show characteristic shifts, with a singlet at 6.16 ppm, a doublet of doublets at 6.19 ppm, and another doublet of doublets at 6.35 ppm, confirming the substitution pattern on the aromatic ring.
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H3 | 2.90 | t | 9.3 |
| H2 | 3.52 | t | 8.7 |
| Ar-H | 6.16 | s | |
| Ar-H | 6.19 | dd | 10.1, 1.9 |
| Ar-H | 6.35 | dd | 9.5, 1.9 |
| Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆. |
Application of Fluorine (¹⁹F) NMR for Halogen Position Confirmation
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to confirm the presence and chemical environment of fluorine atoms in a molecule. For this compound, a ¹⁹F NMR spectrum would be expected to show a single resonance, confirming the presence of the single fluorine atom at the C6 position. The precise chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the electronic effects of the neighboring chloro and amino groups. However, specific experimental ¹⁹F NMR data for this compound is not available in the public literature.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
COSY: A COSY spectrum of this compound would show correlations between the protons on C2 and C3, confirming their adjacent relationship.
HSQC: An HSQC experiment would reveal one-bond correlations between the protons and the carbon atoms to which they are directly attached. This would definitively assign the ¹H signals to their corresponding ¹³C signals.
HMBC: An HMBC spectrum would show correlations between protons and carbons over two to three bonds, providing crucial information for assembling the complete carbon skeleton and confirming the positions of the substituents on the aromatic ring.
Detailed experimental 2D NMR data for this compound are not documented in the available scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. While low-resolution Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry data shows a protonated molecular ion peak [M+H]⁺ at m/z 172/174, reflecting the isotopic pattern of chlorine, specific HRMS data for this compound is not found in the reviewed literature. An HRMS analysis would be expected to provide an exact mass measurement consistent with the molecular formula C₈H₇ClFN.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. A successful single-crystal X-ray diffraction study of this compound would confirm the planarity of the fused ring system and the precise locations of the chloro and fluoro substituents. At present, there are no published X-ray crystallographic data for this compound in the Cambridge Structural Database or other publicly accessible resources.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show characteristic peaks for:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850-3100 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
C-N stretching: Vibrations for the C-N bond in the 1250-1350 cm⁻¹ range.
C-F and C-Cl stretching: These vibrations would be expected in the fingerprint region, typically below 1400 cm⁻¹.
A comprehensive analysis of both FT-IR and Raman spectra would provide a detailed vibrational profile of the molecule. However, specific experimental vibrational spectroscopy data for this compound has not been reported in the surveyed literature.
Computational Chemistry and Theoretical Studies on 4 Chloro 6 Fluoroindoline
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and stability of 4-chloro-6-fluoroindoline. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying molecules of this size.
Detailed research findings from DFT calculations would typically involve the optimization of the molecular geometry to find the most stable arrangement of atoms. From this optimized structure, a wealth of information about the molecule's electronic properties can be derived. The presence of two different halogen atoms, chlorine and fluorine, on the indoline (B122111) ring significantly influences its electronic landscape. Both are electron-withdrawing groups, but their effects differ due to their distinct electronegativity and size.
Key electronic properties that can be calculated using DFT include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies higher stability. The MEP map visually represents the electron-rich and electron-poor regions of the molecule, which is vital for predicting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule, which influences its solubility and intermolecular interactions. |
| Electron Affinity | 1.8 eV | The energy released when an electron is added, reflecting its ability to act as an oxidizing agent. |
| Ionization Potential | 8.9 eV | The energy required to remove an electron, reflecting its ability to be oxidized. researchgate.net |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov For this compound, MD simulations can reveal its conformational landscape, which is the collection of all accessible three-dimensional shapes the molecule can adopt at a given temperature. The indoline scaffold has a non-planar five-membered ring fused to the benzene (B151609) ring, which can exhibit a certain degree of flexibility.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the atomic movements over a series of small time steps. nih.gov This generates a trajectory of the molecule's motion, from which various properties can be analyzed. By exploring the potential energy surface, MD simulations can identify the most stable conformations and the energy barriers between them.
For this compound, a key aspect to investigate would be the puckering of the five-membered ring and how the substituents on the aromatic ring might influence this. The simulations can provide insights into the populations of different conformers in various solvent environments, which is crucial for understanding its behavior in solution and its ability to bind to biological targets. mdpi.com
Reactivity and Selectivity Prediction through Computational Modeling
Computational modeling is instrumental in predicting the reactivity and selectivity of this compound in chemical reactions. By calculating reactivity indices derived from DFT, such as Fukui functions or local softness, chemists can identify the most reactive sites within the molecule.
For instance, in electrophilic aromatic substitution reactions, these models can predict whether an incoming electrophile will preferentially attack one of the available carbon atoms on the benzene ring. The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the ring towards electrophilic attack, and their directing effects (ortho, para-directing with deactivation) can be quantified. Computational models can also predict the regioselectivity of other reaction types, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Furthermore, computational modeling can be used to study reaction mechanisms by locating transition states and calculating activation energies. This allows for a comparison of different possible reaction pathways, providing a theoretical basis for why a particular product is formed over others.
Table 2: Predicted Reactivity of Atomic Sites in this compound (Hypothetical Data)
| Atomic Site | Predicted Reactivity for Electrophilic Attack | Predicted Reactivity for Nucleophilic Attack |
|---|---|---|
| C5 | Low | Moderate |
| C7 | Moderate | Low |
| N1 (Nitrogen) | High (as a nucleophile) | Low |
| C4-Cl | Low | High (for nucleophilic substitution) |
| C6-F | Very Low | Low (C-F bond is strong) |
Analysis of Halogen Bonding and Other Non-Covalent Interactions
The presence of both chlorine and fluorine atoms on the indoline scaffold makes this compound a fascinating subject for the study of non-covalent interactions, particularly halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). nih.gov The strength of halogen bonds typically increases in the order F < Cl < Br < I. nih.gov
Computational methods can be used to identify and characterize these interactions. By analyzing the molecular electrostatic potential, a region of positive potential (a σ-hole) can often be found on the halogen atom opposite to the C-X bond, which is responsible for the halogen bond. Quantum chemical calculations can precisely determine the geometry and interaction energy of these bonds.
Table 3: Potential Non-Covalent Interactions involving this compound
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
|---|---|---|---|
| Halogen Bond | C4-Cl | Lewis Base (e.g., O, N) | 1-5 |
| Hydrogen Bond | N1-H | Lewis Base (e.g., O, N) | 3-10 |
| π-π Stacking | Aromatic Ring | Another Aromatic Ring | 2-5 |
| C-F···H Bond | C6-F | C-H | < 1 |
Chemical Reactivity and Derivatization Strategies for 4 Chloro 6 Fluoroindoline
Reactions Involving the Indoline (B122111) Nitrogen Atom
The secondary amine within the indoline ring of 4-chloro-6-fluoroindoline is a key site for functionalization, readily undergoing reactions with electrophiles.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of this compound can be functionalized through N-alkylation and N-acylation reactions. A notable example of N-alkylation is its reaction with D-glucose, a process known as N-glycosylation. This reaction is a critical step in the synthesis of certain SGLT2 inhibitors. Following the initial N-alkylation with D-glucose, the hydroxyl groups of the sugar moiety can be acylated, for instance, with acetic anhydride (B1165640) in the presence of pyridine (B92270) and a catalytic amount of 4-(dimethylamino)pyridine. google.com While this acylation occurs on the substituent, it is a subsequent step following the initial reaction at the indoline nitrogen.
Table 1: N-Alkylation and Subsequent Acylation of this compound Analog
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 4-fluoroindoline | D-glucose | H₂O, Ethyl alcohol, reflux | 4-fluoro-1-(β-D-glucopyranosyl)indoline | google.com |
Note: The provided example from the literature uses 4-fluoroindoline, a close analog of this compound. The patent suggests a similar reactivity for this compound.
Formation of Nitrogen-Containing Heterocycles
Based on the conducted searches of publicly available scientific literature and patent databases, no specific examples of the formation of additional nitrogen-containing heterocycles directly from the this compound scaffold have been documented.
Functionalization at Halogenated Positions (C-4 and C-6)
The chloro and fluoro substituents on the aromatic ring of this compound offer opportunities for carbon-carbon and carbon-heteroatom bond formation, significantly increasing the molecular complexity.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. For this compound, the potential for undergoing such reactions, particularly Suzuki coupling, has been noted in the context of synthesizing indole-based SGLT inhibitors. google.com The Suzuki reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-4 or C-6 position. However, specific examples detailing the successful application of Suzuki coupling or other cross-coupling reactions to this compound, including reaction conditions, catalysts, and yields, are not provided in the available literature.
Nucleophilic Aromatic Substitution Pathways
No specific information regarding the investigation or application of nucleophilic aromatic substitution pathways for the derivatization of this compound at the C-4 or C-6 positions has been found in the reviewed literature.
Side-Chain Modifications and Annulation Reactions
Detailed research findings or specific examples of side-chain modifications or annulation reactions involving the this compound molecule are not available in the public domain based on the conducted searches. The synthesis of related indole (B1671886) structures often involves the Fischer indole synthesis, which is a cyclization reaction to form the indole ring system from a precursor, rather than an annulation reaction on a pre-existing indoline core. google.com
Introduction of Carbonyl and Carboxylic Acid Derivatives
The synthetic utility of this compound is significantly enhanced by the introduction of carbonyl and carboxylic acid groups, which serve as versatile handles for further functionalization. These transformations can be achieved through various oxidative and carbonylation reactions, targeting the pyrrolidine (B122466) ring of the indoline system.
One of the most direct methods for the introduction of carbonyl groups is the oxidation of the indoline core. While specific studies on this compound are not extensively documented, the oxidation of similar indoline structures to the corresponding isatin (B1672199) (indoline-2,3-dione) derivatives is a well-established transformation. myskinrecipes.com This process typically involves the use of strong oxidizing agents and can be envisioned as a key pathway to access carbonyl derivatives of this compound. The resulting this compound-2,3-dione is a valuable intermediate in its own right, with applications in the synthesis of bioactive compounds. myskinrecipes.com
The introduction of a carboxylic acid moiety can be approached through various synthetic strategies. For instance, the indole nucleus, which can be derived from the indoline through dehydrogenation, is amenable to C-H carboxylation at the C3 position. More advanced carbonylation techniques, often catalyzed by transition metals like palladium, have been developed for the functionalization of indole derivatives. msu.edu These methods could potentially be adapted for this compound, allowing for the direct introduction of a carboxylic acid or ester group.
| Derivative | Synthetic Approach | Potential Reagents/Conditions | Reference |
| This compound-2,3-dione | Oxidation of the indoline ring | Strong oxidizing agents | myskinrecipes.com |
| This compound-3-carboxylic acid | Carbonylation of the C-H bond | Metal catalysts (e.g., Palladium), CO source | msu.edu |
Spiro-cyclization and Fused Ring System Formation
The rigid, three-dimensional structure of this compound makes it an attractive building block for the synthesis of more complex polycyclic architectures, including spirocycles and fused ring systems. These structural motifs are of significant interest in drug discovery due to their conformational rigidity and novel chemical space.
Spiro-cyclization:
Spiroindolines, where a carbon of the indoline ring is shared with another ring system, represent a prominent class of heterocyclic compounds. The synthesis of spiroindoline derivatives often involves the reaction of an indole or indoline precursor with a suitable cyclizing agent. While specific examples utilizing this compound are not prevalent in the literature, general methodologies for the spirocyclization of indole derivatives provide a conceptual framework. myskinrecipes.com For instance, a catalyst-free gem-difluorination/spirocyclization of indole-2-carboxamides has been reported, leading to the formation of C2-spiroindoline derivatives. researchgate.net Such strategies could potentially be adapted for appropriately functionalized this compound derivatives.
Fused Ring System Formation:
The construction of fused ring systems from indoline precursors is a powerful strategy for the synthesis of complex alkaloids and other biologically active molecules. These reactions often involve intramolecular cyclizations or cycloaddition reactions. For example, the inverse electron-demand Diels-Alder reaction of ortho-quinone methide intermediates, which can be generated from phenolic precursors, has been used to create fused-ring flavonoid systems. mdpi.com While not directly applicable to this compound, this illustrates the potential for cycloaddition strategies in building fused systems. More relevantly, annulation tactics involving the condensation of cyclic β-keto esters have been employed to construct 5,6-fused 2-pyridone ring systems, showcasing a pathway to fuse additional rings onto a cyclic core. researchgate.netyoutube.com
| Target Structure | Synthetic Strategy | General Approach | Relevant Analogy |
| Spiroindolines | Spiro-cyclization | Reaction with a bifunctional cyclizing agent | gem-Difluorination/spirocyclization of indole-2-carboxamides researchgate.net |
| Fused Ring Systems | Annulation/Cycloaddition | Intramolecular cyclization or reaction with a diene/dienophile | Construction of 5,6-fused 2-pyridones from cyclic ketones researchgate.netyoutube.com |
Regioselectivity and Stereoselectivity in Reaction Pathways
The presence of two distinct halogen atoms on the benzene (B151609) ring of this compound, along with the reactive sites on the pyrrolidine ring, introduces challenges and opportunities in controlling the regioselectivity and stereoselectivity of its reactions.
Regioselectivity:
In electrophilic aromatic substitution reactions, the directing effects of the chloro and fluoro substituents, as well as the activating effect of the indoline nitrogen, will govern the position of incoming electrophiles. Both chlorine and fluorine are ortho-, para-directing deactivators. The interplay of these directing effects would need to be carefully considered in any functionalization of the aromatic ring. For nucleophilic aromatic substitution, the positions activated by the electron-withdrawing halogens would be susceptible to attack, with the relative reactivity influenced by the specific reaction conditions. libretexts.org
Stereoselectivity:
For reactions involving the creation of new stereocenters, particularly in spiro-cyclization and the formation of fused rings, controlling the stereochemical outcome is paramount. The inherent chirality of many indoline-derived products necessitates the use of stereoselective synthetic methods. Asymmetric catalysis, employing chiral catalysts or auxiliaries, is a common strategy to achieve high enantiomeric or diastereomeric excess. For instance, the asymmetric synthesis of spiro-pyrrolidine-3,3'-oxindoles has been achieved through a squaramide-catalyzed 1,3-dipolar cycloaddition, demonstrating the potential for high stereocontrol in reactions involving the indoline core. nih.gov The facial selectivity of reactions on the indoline ring can be influenced by the existing substituents and the reaction conditions, including the choice of catalyst and solvent.
Strategic Applications of 4 Chloro 6 Fluoroindoline As a Chemical Building Block
Precursor in the Synthesis of Complex Natural Products and Analogues
While there are no specific documented instances of 4-Chloro-6-fluoroindoline being used in the total synthesis of a complex natural product, its application in creating complex analogues of biologically active molecules has been reported. Its rigid bicyclic structure and substitution pattern make it an ideal starting point for generating derivatives that mimic or improve upon the properties of natural compounds.
A key example is its use in the synthesis of indole-based C-glucosides designed as inhibitors of sodium-dependent glucose transporters (SGLT). google.comgoogle.com In this context, this compound serves as the foundational core upon which a more complex superstructure is built, ultimately leading to analogues of molecules intended for therapeutic use. The process involves multi-step transformations where the indoline (B122111) nucleus is modified to yield a final product with a specific biological target.
Scaffold for Diversity-Oriented Synthesis (DOS) of Chemical Libraries
A review of current scientific literature and patent databases does not yield specific examples of this compound being employed as a central scaffold for the diversity-oriented synthesis (DOS) of large chemical libraries. The principles of DOS focus on creating a wide range of structurally diverse molecules from a common core, and while the this compound structure is theoretically suitable for such an approach, its application in this specific synthetic strategy has not been documented in available research.
Intermediate in the Preparation of Advanced Pharmaceutical Precursors
The most clearly documented strategic application of this compound is as a crucial intermediate in the synthesis of advanced pharmaceutical precursors. Its value lies in providing a pre-functionalized core that can be elaborated into potent therapeutic agents.
A notable application is in the development of inhibitors for sodium-dependent glucose transporters (SGLT), which are targets for the treatment of diabetes mellitus. google.comgoogle.com In a patented synthetic route, this compound is used to prepare novel 1-(β-D-glucopyranosyl)indole derivatives. The synthesis leverages the indoline structure to construct compounds that feature a C-glucoside moiety attached to a halogenated indole (B1671886) ring. The resulting compounds, such as 4-chloro-3-(4-cyclopropylphenylmethyl)-6-fluoro-1-(β-D-glucopyranosyl)indole, are potent SGLT inhibitors. google.com The presence of the chloro and fluoro groups on the indoline ring is integral to the biological activity and pharmacokinetic properties of the final compounds. google.com
The table below outlines the role of this compound as a key intermediate in this synthesis.
| Intermediate | Synthetic Step | Final Product (Pharmaceutical Precursor Analogue) | Therapeutic Target |
| This compound | Multi-step synthesis including coupling and glycosylation | 4-chloro-3-(4-cyclopropylphenylmethyl)-6-fluoro-1-(β-D-glucopyranosyl)indole | SGLT |
Design and Synthesis of Ligands for Biochemical Studies
Based on a thorough search of published scientific literature, there are no specific reports detailing the use of this compound for the express design and synthesis of ligands for biochemical studies. While its derivatives have been synthesized for therapeutic potential (as noted in section 6.3), the focused application of this compound to create molecular probes or ligands for the study of biochemical pathways or protein-ligand interactions is not documented.
Exploration of Biological Interactions at the Molecular and Cellular Level Non Clinical
Investigation of Molecular Targets and Binding Affinities (in vitro)
A comprehensive search of scientific literature yielded no specific in vitro studies investigating the molecular targets or binding affinities of 4-Chloro-6-fluoroindoline.
No data from enzyme inhibition assays for this compound are available in the reviewed literature. Consequently, there is no information regarding its inhibitory concentrations (e.g., IC50 values) against any specific enzymes.
There were no receptor binding assays found for this compound in the public domain. As a result, its affinity (e.g., Ki values) and selectivity for any particular receptor remain uncharacterized.
Cellular Mechanism of Action Studies (in vitro)
No in vitro studies detailing the cellular mechanism of action for this compound were found. Research into its effects on cellular pathways, signal transduction, or other cellular processes has not been published.
Pathway Modulation in Cell Lines
A comprehensive search of scientific databases yields no studies that have investigated the effects of this compound on specific signaling pathways in cell lines. Research in this area would typically involve treating various cell cultures with the compound and observing changes in key cellular processes such as proliferation, apoptosis, or differentiation. Techniques like Western blotting, qPCR, or reporter gene assays would be employed to determine if the compound modulates pathways like MAPK/ERK, PI3K/Akt, or NF-κB. The absence of such data indicates that the compound's influence on cellular signaling networks remains an open question.
Protein-Ligand Interaction Analysis
There is no available information from techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational docking studies that detail the interaction of this compound with specific protein targets. Such analyses are fundamental to understanding a compound's mechanism of action. For instance, studies on derivatives like 4-chloro-6-fluoroisophthalamides have identified them as inverse agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), but this activity is attributed to the larger, more complex molecule, not the this compound building block itself.
Table 1: Hypothetical Data Table for Protein-Ligand Interaction Analysis
| Target Protein | Binding Affinity (Kd) | Method of Determination |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as no experimental data for this compound is available.
Role as a Molecular Probe in Biological Systems
The utility of a compound as a molecular probe hinges on its ability to selectively interact with a specific biological target, often with high affinity, allowing for the study of that target's function. There are no reports of this compound being developed or utilized for this purpose. The characteristics required for a molecular probe, such as specificity, potency, and often the inclusion of a reporter tag (like a fluorescent group), have not been documented for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
